N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H18N8O3 and its molecular weight is 406.406. The purity is usually 95%.
The exact mass of the compound N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research into related chemical structures, such as the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, showcases the interest in creating novel heterocyclic compounds for various applications, including medicinal chemistry and material science (Levai et al., 2002).
Biological Studies : Studies on derivatives similar in structure have explored their antibacterial and antifungal activities. For instance, compounds synthesized from reactions involving furan-2-yl elements have been evaluated for their antimicrobial properties, indicating the potential for these molecules in therapeutic applications (Patel et al., 2015).
Antiplasmodial Activities : The exploration of N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum points to the application of such compounds in malaria treatment research. This highlights the significance of structural modifications on biological activity and the potential for discovering new treatments for infectious diseases (Hermann et al., 2021).
Chemical Reactivity and Mechanism Studies
Synthesis and Reactivity : Investigations into the reactivity of furan-2-yl compounds, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, contribute to the understanding of chemical behavior and synthesis pathways of heterocyclic compounds. These studies provide foundational knowledge for designing and synthesizing new molecules with desired properties (Aleksandrov et al., 2017).
Advanced Synthesis Techniques : Research on the synthesis of fused 3-aminoazepinones via trapping of cyclic seven-membered allenamides with furan showcases advanced synthetic strategies to create complex molecular architectures. This indicates the ongoing development of synthetic methods to achieve molecules with potential applications in drug discovery and material science (Schurgers et al., 2014).
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3/c28-18(13-3-1-4-15(11-13)26-12-21-23-24-26)20-8-9-25-19(29)27(14-6-7-14)17(22-25)16-5-2-10-30-16/h1-5,10-12,14H,6-9H2,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOWIHWOXPEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.